
N-(2-(3-fluorophenyl)-2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In general, compounds like this one, which contain a sulfonamide group, are often used in medicinal chemistry due to their extensive biological activities . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, activation-deactivation of inter-peptide bonds influenced by the position of substituents on the benzene ring, and interactions with halogen atoms during crystal growth.Molecular Structure Analysis
The molecular structure of such compounds can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction (XRD) can be used to analyze the single crystal of the compound .Chemical Reactions Analysis
The reactivity of similar compounds towards other chemical entities, including metal ions and nucleophiles, has been studied extensively .Physical And Chemical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure. The chemical properties, such as reactivity with other compounds, potential as ligands in complexation reactions, and the ability to form hydrogen bonds and halogen interactions, underline the versatility of similar compounds.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Mohamed et al. (2021) developed new tetrahydronaphthalene-sulfonamide derivatives, showcasing a novel, efficient method for preparing potent antimicrobial agents. These compounds were tested against a panel of bacterial strains and Candida Albicans, demonstrating their potential as antimicrobial agents. This research highlights the versatility of sulfonamide derivatives in synthesizing biologically active compounds (Mohamed et al., 2021).
Antiestrogenic Activity and Polymer Applications
Other research has explored the antiestrogenic activity of related compounds, indicating their utility in biological studies and potential therapeutic applications. For instance, Jones et al. (1979) synthesized derivatives demonstrating potent antiestrogenic activity, offering insights into new therapeutic avenues (Jones et al., 1979).
In materials science, Kim et al. (2008) developed comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, showcasing their potential in fuel cell applications. The study underlines the importance of sulfonamide derivatives in creating high-performance materials for energy technologies (Kim et al., 2008).
Binding Studies and Cytotoxicity
Research by Jun et al. (1971) utilized sulfonamide probes to study the binding of compounds to bovine serum albumin, demonstrating the utility of sulfonamide derivatives in biochemical research and their interactions with proteins (Jun et al., 1971).
Additionally, studies on the cytotoxicity and carbonic anhydrase inhibitory activities of new pyrazolines provide insights into the potential of sulfonamide derivatives in cancer research and therapy, indicating their capacity to inhibit tumor cell growth and carbonic anhydrase enzymes (Kucukoglu et al., 2016).
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities associated with sulfonamide compounds , it could be of interest in various fields including medicinal chemistry, material science, and catalysis.
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-24-19(16-7-4-8-17(20)11-16)13-21-25(22,23)18-10-9-14-5-2-3-6-15(14)12-18/h4,7-12,19,21H,2-3,5-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHBXVZGQXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

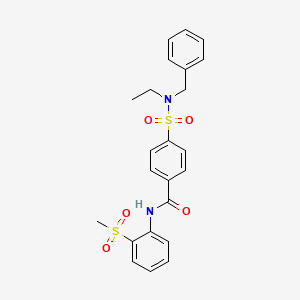
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
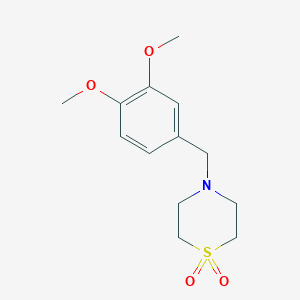
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)


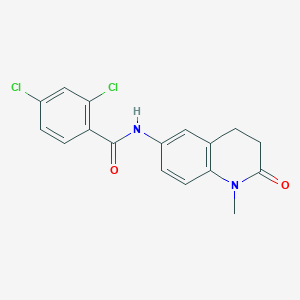
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)
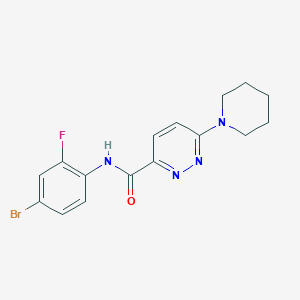
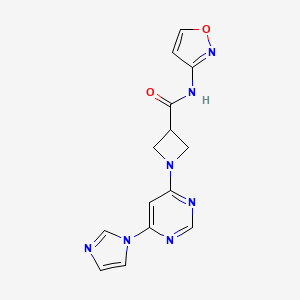

![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)

![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)